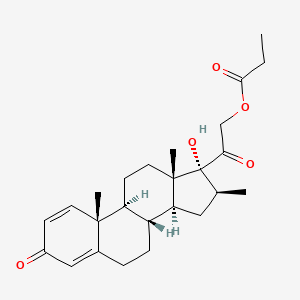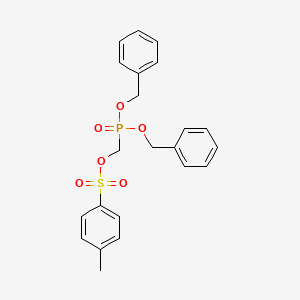
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid typically involves the protection of hydroxyl groups in glucopyranosiduronic acid with phenylmethyl (benzyl) groups. This is followed by methylation of the carboxyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of nucleophiles like sodium methoxide (NaOMe) or other organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid is used as an intermediate in the synthesis of more complex molecules. Its applications span various fields:
Chemistry: Used as a building block for synthesizing other organic compounds.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for potential therapeutic applications, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets. The phenylmethyl groups facilitate binding to proteins or other biomolecules, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3,4-Tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic Acid: Similar in structure but differs in the stereochemistry of the glucopyranosiduronic acid moiety.
Methyl alpha-D-Glucopyranoside: Lacks the phenylmethyl protective groups and has different chemical properties.
Uniqueness
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid is unique due to its specific protective groups and stereochemistry, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in specialized research applications .
Propriétés
Formule moléculaire |
C28H30O7 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(2S,3S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)/t23-,24?,25-,26+,28-/m0/s1 |
Clé InChI |
YNRUVHJHQXLZGX-CBAKNWJVSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H](C([C@@H]([C@H](O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canonique |
COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)


